

Application Notes and Protocols for C13-112-tri-tail in Vaccine Development

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Compound of Interest

Compound Name: C13-112-tri-tail

Cat. No.: B11933310

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Disclaimer: **C13-112-tri-tail** is a specific ionizable cationic lipidoid.[1] Detailed public data on its performance and specific protocols for its use are limited. The following application notes and protocols are based on the established principles of vaccine development using ionizable lipid nanoparticle (LNP) technology and may require optimization for **C13-112-tri-tail**.

Introduction

C13-112-tri-tail is an ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to deliver anionic substrates, such as mRNA, in vitro and in vivo.[2] In vaccine development, particularly for mRNA-based vaccines, such ionizable lipids are a critical component of the delivery system. They play a crucial role in encapsulating and protecting the nucleic acid payload, facilitating its delivery into target cells, and contributing to the vaccine's overall immunogenicity.[3][4]

These LNPs typically consist of four main components: an ionizable cationic lipid (like **C13-112-tri-tail**), a neutral helper lipid, cholesterol, and a PEGylated lipid to improve stability and circulation time.[5] The ionizable lipid is particularly important as it remains neutral at physiological pH, minimizing toxicity, but becomes positively charged in the acidic environment of the endosome, which is crucial for the release of the mRNA into the cytoplasm.

Data Presentation

Table 1: Representative Formulation of a C13-112-tri-tail-based LNP for mRNA Vaccine Delivery

Component	Molar Ratio (%)	Purpose
C13-112-tri-tail	50	Encapsulation of mRNA and endosomal escape
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	10	Helper lipid to aid in LNP structure and stability
Cholesterol	38.5	Stabilizes the LNP structure and facilitates membrane fusion
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)	1.5	Steric stabilization, prevention of aggregation, and control of particle size

Note: The molar ratios are based on formulations for other ionizable lipids used in approved mRNA vaccines and serve as a starting point for optimization.

Table 2: Expected Impact of Formulation Parameters on Vaccine Efficacy

Parameter	Effect on LNP Characteristics	Impact on Vaccine Efficacy
Ionizable Lipid:mRNA Ratio (N:P Ratio)	Influences encapsulation efficiency and particle stability.	A balanced N:P ratio is critical for efficient mRNA delivery and translation.
PEG-Lipid Concentration	Affects particle size and circulation half-life.	Higher concentrations can reduce cellular uptake and immunogenicity.
Particle Size	Influences biodistribution and cellular uptake by antigen-presenting cells (APCs).	Optimal size (typically 80-120 nm) is crucial for targeting lymphoid organs.
Zeta Potential	Near-neutral at physiological pH, becoming positive in the endosome.	A positive zeta potential at acidic pH facilitates endosomal escape.

Experimental Protocols

Protocol 1: Formulation of C13-112-tri-tail LNPs for mRNA Encapsulation

Objective: To formulate LNPs encapsulating a model mRNA sequence using **C13-112-tri-tail**.

Materials:

- **C13-112-tri-tail**
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000
- mRNA encoding a model antigen (e.g., Ovalbumin)
- Ethanol (anhydrous)

- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)

Procedure:

- **Lipid Stock Preparation:** Prepare a stock solution of the lipid mixture (**C13-112-tri-tail**, DSPC, Cholesterol, DMG-PEG 2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
- **mRNA Solution Preparation:** Dissolve the mRNA in citrate buffer (pH 4.0).
- **LNP Formulation:**
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
 - Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous:alcoholic).
- **Dialysis:** Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and raise the pH.
- **Sterilization:** Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
- **Characterization:**
 - Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
 - Determine the zeta potential of the LNPs.

- Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection and Protein Expression Assay

Objective: To assess the ability of **C13-112-tri-tail** LNPs to deliver functional mRNA to cells in vitro.

Materials:

- **C13-112-tri-tail** LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase or GFP)
- HEK293T or other suitable cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- Luciferase assay reagent or fluorescence microscope/flow cytometer

Procedure:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.
- Transfection:
 - Prepare serial dilutions of the LNP-mRNA formulation in serum-free DMEM.
 - Remove the old media from the cells and add the LNP-mRNA dilutions.
 - Incubate the cells for 4-6 hours at 37°C.
 - Add complete media (with FBS) and incubate for another 24-48 hours.
- Protein Expression Analysis:

- For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
- For GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells by flow cytometry.

Protocol 3: In Vivo Immunization and Antibody Titer Measurement

Objective: To evaluate the immunogenicity of a **C13-112-tri-tail** LNP-based vaccine in a murine model.

Materials:

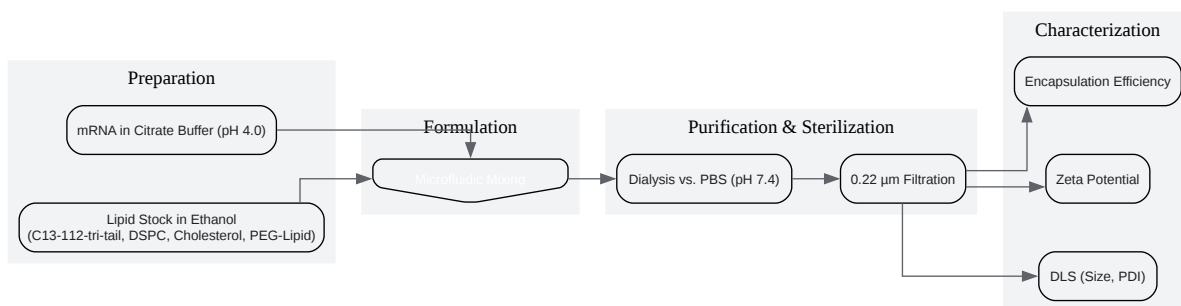
- **C13-112-tri-tail** LNPs encapsulating mRNA for a model antigen (e.g., Ovalbumin)
- C57BL/6 mice (6-8 weeks old)
- Sterile syringes and needles
- Blood collection supplies
- ELISA plates and reagents for antigen-specific antibody detection

Procedure:

- Immunization:
 - Divide mice into experimental groups (e.g., PBS control, LNP-mRNA vaccine).
 - Administer a prime immunization (e.g., 10 µg of mRNA in 50 µL of LNP formulation) via intramuscular injection.
 - Administer a booster immunization 2-3 weeks after the prime.
- Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., before immunization and 2 weeks after the booster).

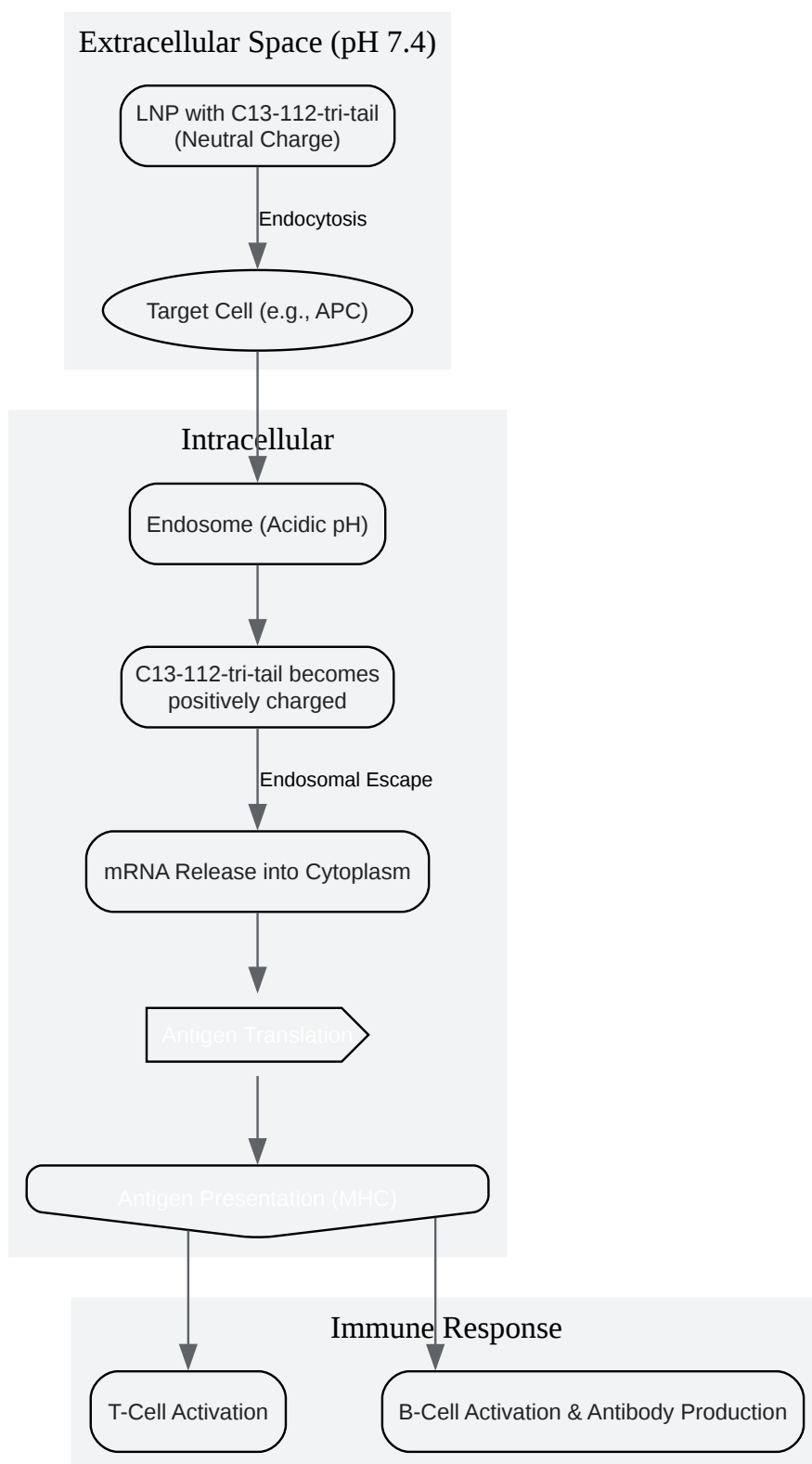
- Antibody Titer Measurement (ELISA):
 - Coat ELISA plates with the model antigen (e.g., Ovalbumin).
 - Block the plates with a suitable blocking buffer.
 - Add serial dilutions of the collected mouse serum to the wells.
 - Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
 - Add a TMB substrate and stop the reaction.
 - Measure the absorbance at 450 nm and calculate the antibody endpoint titers.

Visualizations



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Caption: LNP Formulation and Characterization Workflow.



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Caption: Mechanism of LNP-mediated mRNA Vaccine Action.

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